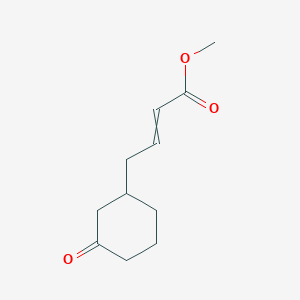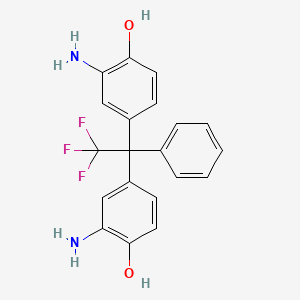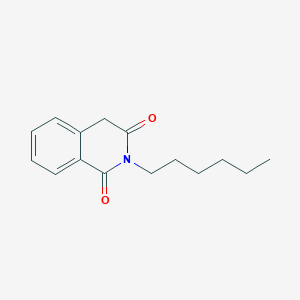
2-Hexylisoquinoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexylisoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative features a hexyl group attached to the nitrogen atom of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring. The hexyl group can be introduced through alkylation reactions using hexyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Hexylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups, depending on the reagents used.
科学的研究の応用
2-Hexylisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-Hexylisoquinoline-1,3(2H,4H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
2-Methylisoquinoline-1,3(2H,4H)-dione: A similar compound with a methyl group instead of a hexyl group.
2-Propylisoquinoline-1,3(2H,4H)-dione: A derivative with a propyl group.
Uniqueness
2-Hexylisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the hexyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.
特性
CAS番号 |
168551-61-9 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
2-hexyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-7-10-16-14(17)11-12-8-5-6-9-13(12)15(16)18/h5-6,8-9H,2-4,7,10-11H2,1H3 |
InChIキー |
LMONSPPCSINGKH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=O)CC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


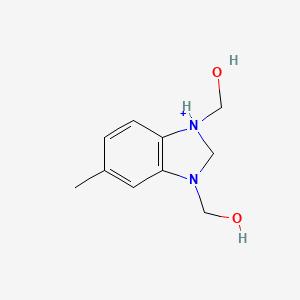
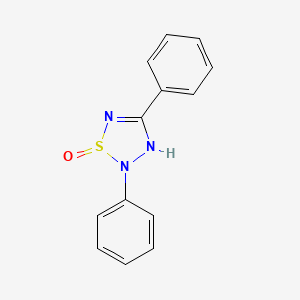
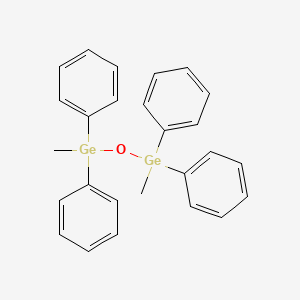

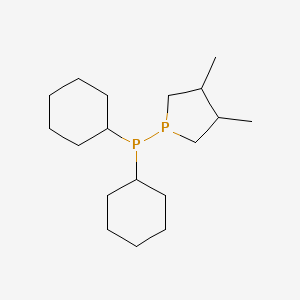
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
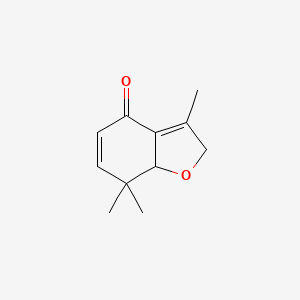
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
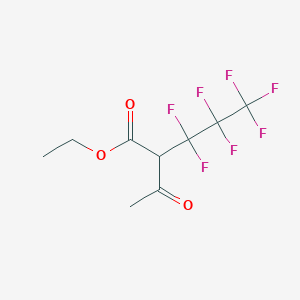
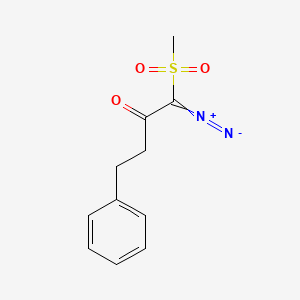
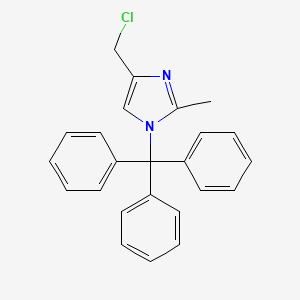
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
